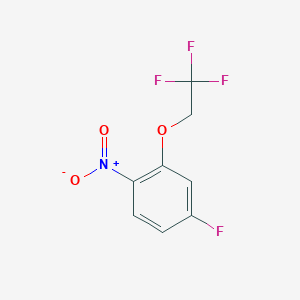
4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Cat. No. B7944184
M. Wt: 239.12 g/mol
InChI Key: USOVRXNIZFSGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093239B2
Procedure details


5-Fluoro-2-nitrophenol (3.07 g, 19.5 mmol) was dissolved in 50 mL of DMSO with cesium carbonate (7.62 g, 23.4 mmol) and stirred. 2,2,2-Trifluorethyl trifluoromethanesulfonate (5.00 g, 21.5 mmol) was added with 5 mL of DMSO. The reaction was stirred overnight and quenched with 50 mL of H2O. The mixture was poured into 1:1 diethyl ether/hexanes and H2O. The layers were separated, and the organic layer was washed with 10% K2CO3 (aqueous) (2×), H2O, and brine. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography to afford 2.95 g (63%) of the title compound of step A. 1H NMR (400 MHz, DMSO-d6) δ 8.06 (dd, J=9.0, 6.0 Hz, 1H), 7.45 (dd, J=10.7, 2.5 Hz, 1H), 7.08 (ddd, J=9.0, 7.9, 2.6 Hz, 1H), 4.97 (q, J=8.6 Hz, 2H).

Name
cesium carbonate
Quantity
7.62 g
Type
reactant
Reaction Step One




Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].FC(F)(F)S(O[CH2:24][C:25]([F:28])([F:27])[F:26])(=O)=O>CS(C)=O>[F:26][C:25]([F:28])([F:27])[CH2:24][O:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.07 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
|
Name
|
cesium carbonate
|
|
Quantity
|
7.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 50 mL of H2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured into 1:1 diethyl ether/hexanes and H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 10% K2CO3 (aqueous) (2×), H2O, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COC1=C(C=CC(=C1)F)[N+](=O)[O-])(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.95 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
